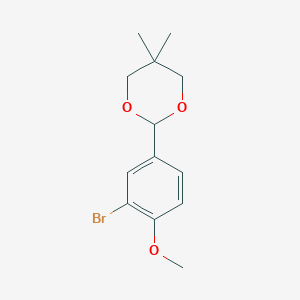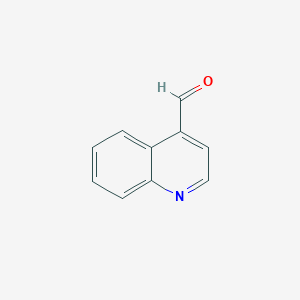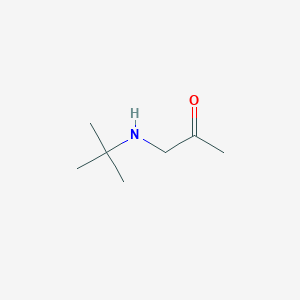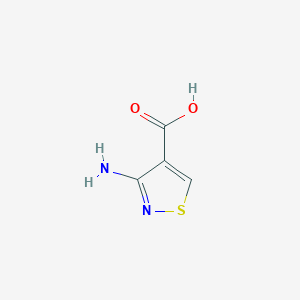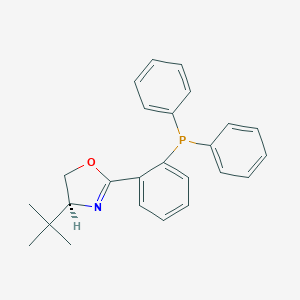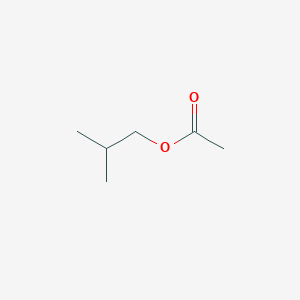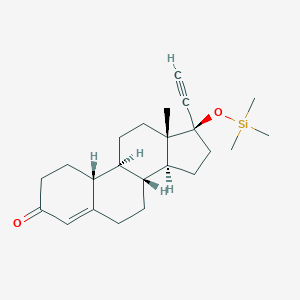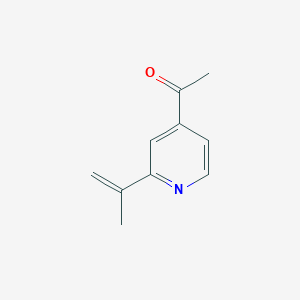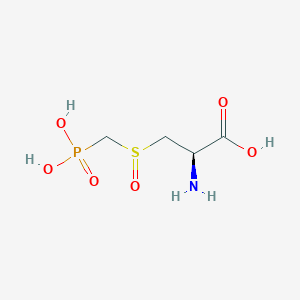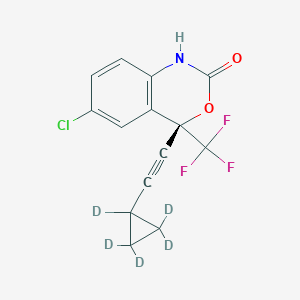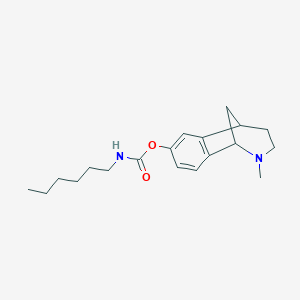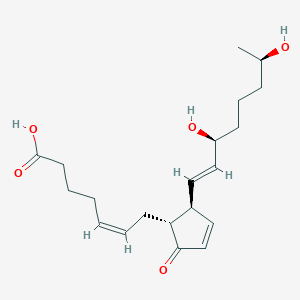![molecular formula C8H9N3O4 B127615 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- CAS No. 65141-47-1](/img/structure/B127615.png)
4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-
Descripción general
Descripción
The compound "4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-" is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives, such as carboxamides, are of significant interest in the field of pharmaceuticals and crystal engineering due to their potential biological activities and their ability to form stable crystal structures through various intermolecular interactions .
Synthesis Analysis
The synthesis of pyridine carboxamide derivatives can be achieved through various methods. For instance, N-alkyl-4-chloro-2-pyridine carboxamides can be synthesized from amines and 4-chloropyridine-2-carboxylic acid methyl ester, which is obtained from 2-pyridine-carboxylic acid by chlorination and esterification . Another example is the synthesis of substituted pyridines from a cascade [1 + 5] cycloaddition of isonitriles to N-formylmethyl-substituted enamides, followed by oxidative aromatization and acyl transfer reactions . These methods highlight the versatility of pyridine carboxamides in chemical synthesis.
Molecular Structure Analysis
The molecular structure of pyridine carboxamide derivatives can be complex, with various substituents influencing the overall conformation and stability of the compound. For example, the crystal structure of a pincer-type compound, N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, features a tricationic pro-ligand with two pendant alkylated 4-pyridyl arms and is stabilized by intermolecular N–H…O and C–H…O contacts . Similarly, the novel carboxamide-pyridine N-oxide synthon forms a triple helix architecture through N-H...O- hydrogen bonding and C-H...O interactions .
Chemical Reactions Analysis
Pyridine carboxamides can participate in various chemical reactions due to their reactive functional groups. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide involves chlorination, aminolysis, reduction, condensation, and reduction steps, showcasing the compound's reactivity and the complexity of its synthesis . The ability to undergo multiple reactions makes pyridine carboxamides suitable for the development of pharmaceuticals and other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxamides are influenced by their molecular structure. For example, the title compound in one study, containing a tetra-substituted pyrrolidine ring, exhibits specific conformational features due to the presence of various substituents, such as an N-bound 4-nitrophenyl)ethylcarboxylate group . These properties are crucial for understanding the behavior of these compounds in different environments and can affect their solubility, stability, and biological activity.
Aplicaciones Científicas De Investigación
Catalysis and Polymerization
4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, and its derivatives have been explored in catalysis. For example, pyridinecarboxamidato complexes of nickel have shown potential in ethylene polymerization, highlighting their relevance in catalytic processes and polymer synthesis (Lee, Bu, & Bazan, 2001).
Pharmaceutical Synthesis
In pharmaceutical research, derivatives of 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, have been synthesized for various applications. For instance, derivatives like pyrido[2,3-d]pyrimidin-4-one have been developed as diuretic agents (Monge, Martínez-Merino, Simon, & Sanmartín, 1992). Additionally, other derivatives have been investigated for their potential antidepressant and nootropic properties (Thomas, Nanda, Kothapalli, & Hamane, 2016).
DNA Interaction Studies
Studies on DNA-binding properties of N-substituted pyridinecarboxamide have been conducted to understand their interaction with DNA. This research is crucial for developing drugs that target DNA or for understanding the molecular basis of drug-DNA interactions (Zheng Jufang, 2009).
Development of Novel Organic Crystals
In the field of organic chemistry, there has been research into developing new organic crystals using derivatives of 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-. These crystals have applications in pharmaceutical synthesis and the production of organic materials (Wang, 2021).
Cancer Research
Compounds derived from 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, have been synthesized and evaluated for their cytotoxicity toward cancer cells. This research is significant in the development of new anticancer agents (Al-Trawneh, Tarawneh, Gadetskaya, Seo, Al-Ta’ani, Al-taweel, & El-Abadelah, 2021).
Nitric Oxide Release Studies
Some derivatives of 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, have been investigated for their ability to release nitric oxide. This research has implications in pharmacology, especially in understanding the role of nitric oxide in various biological processes (Kita et al., 1995).
Synthesis of Novel Chemical Compounds
There have been numerous studies on the synthesis of new chemical compounds using 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- as a starting material or intermediate. These syntheses contribute to the advancement of organic chemistry and the development of new chemical entities for various applications (Yang et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-(pyridine-4-carbonylamino)ethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14/h1-4H,5-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYAIHIDPPQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30411802 | |
| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |
CAS RN |
65141-47-1 | |
| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)
